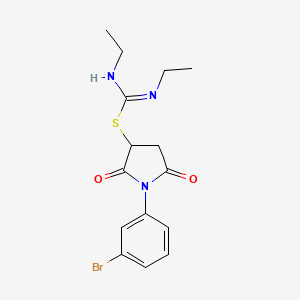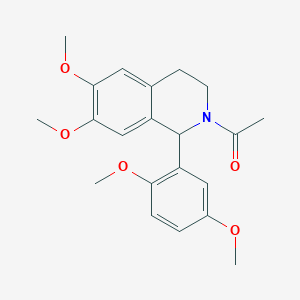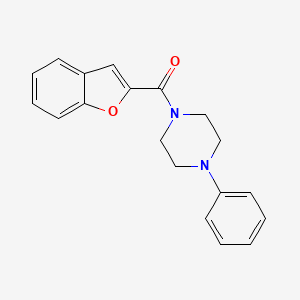
1-(1-adamantyl)-N-1-naphthyl-4-nitro-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-adamantyl)-N-1-naphthyl-4-nitro-1H-pyrazole-3-carboxamide, commonly known as ADN-1184, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ADN-1184 is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor involved in synaptic plasticity and memory formation.
作用機序
ADN-1184 acts as a non-competitive antagonist of the 1-(1-adamantyl)-N-1-naphthyl-4-nitro-1H-pyrazole-3-carboxamide receptor, which is a glutamate receptor involved in synaptic plasticity and memory formation. By blocking the 1-(1-adamantyl)-N-1-naphthyl-4-nitro-1H-pyrazole-3-carboxamide receptor, ADN-1184 reduces the excitotoxicity and oxidative stress caused by excessive glutamate release, which is implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
ADN-1184 has been shown to have various biochemical and physiological effects in animal models. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. ADN-1184 also reduces the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are implicated in neuroinflammation and neurodegeneration.
実験室実験の利点と制限
ADN-1184 has several advantages for lab experiments. It has a high affinity for the 1-(1-adamantyl)-N-1-naphthyl-4-nitro-1H-pyrazole-3-carboxamide receptor and is selective for the NR2B subunit, which is predominantly expressed in the forebrain regions involved in learning and memory. ADN-1184 also has good solubility and stability in water and can be easily administered to animals. However, one limitation of ADN-1184 is its low bioavailability, which may require higher doses or alternative administration routes for effective therapeutic applications.
将来の方向性
ADN-1184 has several potential future directions for research and development. It has been suggested that ADN-1184 may have therapeutic applications in other neurological and psychiatric disorders such as epilepsy, addiction, and post-traumatic stress disorder (PTSD). Further studies are needed to investigate the long-term safety and efficacy of ADN-1184 in humans. Additionally, the development of more potent and selective 1-(1-adamantyl)-N-1-naphthyl-4-nitro-1H-pyrazole-3-carboxamide receptor antagonists may lead to the discovery of novel therapeutic agents for neurological and psychiatric disorders.
合成法
The synthesis of ADN-1184 involves the reaction of 1-amino-3-adamantanol with 1-naphthyl isocyanate, followed by the nitration of the resulting product with nitric acid. The final step involves the reaction of the nitro compound with 4-chloro-3,5-dimethyl-1H-pyrazole-1-carboxylic acid to yield ADN-1184. The overall yield of the synthesis is reported to be 17%.
科学的研究の応用
ADN-1184 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of cerebral ischemia, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. ADN-1184 has also been investigated for its potential in treating depression, anxiety, and schizophrenia.
特性
IUPAC Name |
1-(1-adamantyl)-N-naphthalen-1-yl-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c29-23(25-20-7-3-5-18-4-1-2-6-19(18)20)22-21(28(30)31)14-27(26-22)24-11-15-8-16(12-24)10-17(9-15)13-24/h1-7,14-17H,8-13H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQPHUGDCQVBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)NC5=CC=CC6=CC=CC=C65)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B4955471.png)
![methyl N-[(2,4-dichlorophenoxy)acetyl]valinate](/img/structure/B4955478.png)

![4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4955490.png)

![2-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B4955502.png)
![4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955503.png)
![1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene](/img/structure/B4955534.png)

![N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B4955542.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4955545.png)
![3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4955553.png)
methyl]phosphonate](/img/structure/B4955564.png)
